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Abstract

Elatol, a halogenated sesquiterpene isolated from red algae of the genus Laurencia, has
garnered significant attention in the scientific community due to its intriguing molecular
architecture and promising biological activities. As a member of the chamigrene family of
natural products, elatol features a complex spiro[5.5]undecane core, three stereocenters—
including a challenging all-carbon quaternary center—and a chlorinated tetrasubstituted olefin.
[1][2][3] This intricate stereochemistry is pivotal to its biological function, which includes potent
anticancer, antiparasitic, and antibacterial properties. This guide provides an in-depth
exploration of the stereochemistry of elatol, detailing its absolute configuration, the
stereoselective synthetic strategies developed to access its enantiomers, and the influence of
its stereoisomerism on its biological activity.

The Stereochemical Blueprint of Elatol

The chemical structure of elatol, systematically named (3S,4R,6R)-4-bromo-10-chloro-5,5,9-
trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol, reveals its stereochemical complexity.[4] The
molecule possesses three contiguous stereocenters within its densely functionalized A-ring,
one of which is an all-carbon quaternary stereocenter at the spirocyclic junction. The
determination of the absolute configuration of these stereocenters has been a significant
undertaking, crucial for both its total synthesis and the understanding of its structure-activity
relationship.
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Absolute Configuration

The absolute configuration of the naturally occurring enantiomer of elatol has been determined
as (+)-elatol. The first total synthesis of (+)-elatol by White et al. in 2008 was instrumental in
confirming this assignment.[2] The synthesis was designed to be enantioselective, thereby
producing a specific stereocisomer whose properties could be compared to the natural product.

Quantitative Stereochemical Data

The stereochemical purity and identity of elatol and its synthetic intermediates are often
characterized by their optical rotation. The following table summarizes key quantitative data
from the first total synthesis of (+)-elatol.

Specific Rotation

Compound Conditions Reference
([(\alpha)]D)

Synthetic (+)-Elatol +92.09° ¢ 0.22, CHCI3, 23 °C [2]

Natural (+)-Elatol +109.78° c 0.045, CHCI3, 25°C  [2]

Intermediate
(Enantioenriched +99.27° c 1.005, CHCI3 [5]

vinylogous ester)

Note: The difference in the magnitude of the optical rotation between the synthetic and natural
samples of (+)-elatol was attributed to a potential underestimation of the enantiomeric excess
of the synthetic material.[2]

Stereoselective Synthesis of Elatol

The total synthesis of elatol presents a significant challenge due to the presence of its three
stereocenters and the tetrasubstituted chlorinated olefin. The key to a successful synthesis lies
in the strategic and stereocontrolled introduction of these features.

Key Stereoselective Reactions

The seminal total synthesis of (+)-elatol employed two crucial stereoselective reactions to
establish the desired stereochemistry:
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» Palladium-Catalyzed Asymmetric Decarboxylative Allylation: This reaction was pivotal in
setting the all-carbon quaternary stereocenter with high enantioselectivity. The use of a chiral
phosphino-oxazoline (PHOX) ligand was instrumental in achieving the desired
stereochemical outcome.[2][3]

o Diastereoselective Reduction: A diastereoselective reduction of an a-bromoketone
intermediate was employed to install the final stereocenter of the A-ring.[2]

Experimental Workflow for the Enantioselective
Synthesis of the Quaternary Stereocenter

The following diagram illustrates the workflow for the key enantioselective step in the total
synthesis of elatol.

: Pd-Catalyzed Asymmetric
Vinylogous Ester Acylation [Enol Carbonate Format|0n Decarboxylative Allylation
(Chiral PHOX Ligand)

Click to download full resolution via product page

Enantioselective formation of the quaternary stereocenter.

Detailed Experimental Protocol: Palladium-Catalyzed
Asymmetric Decarboxylative Allylation

The following protocol is adapted from the supplementary information of the first total synthesis
of (+)-elatol.[5]

Materials:

Enol carbonate intermediate

Pd2(dba)3 (palladium catalyst)

Chiral PHOX ligand

Anhydrous, degassed solvent (e.g., toluene)
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 Inert atmosphere (e.g., argon or nitrogen)

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, the enol carbonate intermediate
and the chiral PHOX ligand are dissolved in the anhydrous, degassed solvent.

e The palladium catalyst is added to the solution.

e The reaction mixture is stirred at a specific temperature (e.g., 40 °C) and monitored by thin-
layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the
starting material is consumed.

e Upon completion, the reaction is quenched, and the crude product is purified by column
chromatography to yield the enantioenriched product containing the all-carbon quaternary
stereocenter.

Stereochemistry and Biological Activity

The specific three-dimensional arrangement of atoms in elatol is critical for its interaction with
biological targets. Studies have shown that elatol exhibits a range of biological activities,
including cytotoxicity against cancer cell lines, and that these activities are likely dependent on
its stereochemistry.

Induction of Apoptosis

Elatol has been shown to induce apoptosis (programmed cell death) in various cancer cell
lines. This process is mediated by a complex signaling cascade involving the activation of
caspases and the regulation of cell cycle proteins.

The following diagram illustrates the signaling pathway through which elatol is proposed to
induce apoptosis.
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Proposed apoptotic signaling pathway induced by elatol.
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Inhibition of Protein Translation

More recent studies have revealed that elatol is a potent inhibitor of protein translation, a
fundamental cellular process. Elatol has been shown to target the eukaryotic initiation factor
4A (elF4A), an RNA helicase essential for the initiation of cap-dependent translation. By
inhibiting elF4A, elatol can disrupt the synthesis of proteins that are crucial for cancer cell
proliferation and survival.

The diagram below outlines the mechanism of elatol's inhibition of protein translation.
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Elatol's inhibition of cap-dependent protein translation.

Conclusion

The stereochemistry of elatol is a defining feature of this fascinating natural product. Its three-
dimensional structure is not only a testament to the synthetic prowess of nature but also the
key to its potent biological activities. The successful enantioselective total synthesis of elatol
has not only confirmed its absolute configuration but has also paved the way for the synthesis
of analogs with potentially enhanced therapeutic properties. Future research will undoubtedly
continue to unravel the intricate relationship between elatol's stereochemistry and its
mechanism of action, offering new opportunities for the development of novel therapeutics. The
detailed understanding of its stereochemical features, as outlined in this guide, is fundamental
for any researcher, scientist, or drug development professional working with this remarkable

molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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